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Introduction

Established in 2012 under the Food and Drug Administration Safety and Innovation Act
(FDASIA), the Breakthrough Therapy Designation (BTD) is a program designed to expedite the
development and review of drugs for serious or life-threatening conditions.[1][2] This
designation is granted to a drug when preliminary clinical evidence indicates it may
demonstrate a substantial improvement over available therapies on one or more clinically
significant endpoints.[3][4] Unlike other expedited pathways, BTD requires a higher standard of
evidence but, in return, offers more intensive guidance and collaboration from the U.S. Food
and Drug Administration (FDA).[2][5] This guide provides a detailed overview of the benefits,
processes, and evidentiary requirements of the BTD program for researchers, scientists, and
drug development professionals.

The Core Benefits of Breakthrough Therapy
Designation

Securing BTD status provides a range of qualitative and quantitative advantages that can
significantly impact a drug's development trajectory. The program is designed to be a
collaborative effort between the sponsor and the FDA, ensuring that the most efficient path
forward is taken without compromising safety and efficacy standards.[1][6]

Key benefits include:
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 Intensive FDA Guidance: Sponsors receive timely advice and interactive communication with
the FDA, including senior managers and experienced reviewers, to ensure the development
program is as efficient as possible.[3][7] This includes guidance on clinical trial design, which
can help minimize the number of patients exposed to potentially less effective treatments.[4]

o Organizational Commitment from Senior FDA Managers: The designation ensures an "all-
hands-on-deck" approach from the FDA, with a cross-disciplinary project lead assigned to
facilitate communication and collaboration.[1][3]

o All Features of the Fast Track Program: BTD recipients automatically gain all the benefits of
the Fast Track designation, such as more frequent meetings and written communication with
the FDA.[3][8]

« Eligibility for Rolling and Priority Review: The designation makes the drug eligible for Rolling
Review, where the FDA can review portions of the marketing application before the complete
submission is ready, and Priority Review, which sets a target for an FDA decision within six
months instead of the standard ten to twelve.[2][9][10]

Quantitative Impact of Breakthrough Therapy
Designation

The BTD program has demonstrated a significant and measurable impact on drug
development timelines and approval success. Analysis of the program's performance since its
inception reveals compelling statistics that underscore its value.

Table 1: BTD Program Success Rates and Timelines
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Metric Value Source
BTD Requests Granted ~33% - 39% [6]
Approval Success Rate (for
_ ~72% [11][12]
designated drugs)
Reduction in Pre-Market
) 2 - 3years [2]
Development Time
Reduction in Clinical
~30% [6]

Development Time

| Financial Impact (Stock increase post-announcement) | ~6% (for companies with no marketed
products) |[2] |

Table 2: Distribution of Breakthrough Therapy Designations by Therapeutic Area (2013-2025)

. Percentage of Total
Therapeutic Area . ) Source
Designations

Oncology 46% [11][12]
Infectious Diseases 11% [11][12]
Metabolic Diseases 8% [11][12]
Neurological Diseases 7% [11][12]

| Rare Diseases (across all indications) | 64% (383 of 599) |[11][12] |

The Breakthrough Therapy Designation Workflow

The process for obtaining and leveraging BTD involves several key steps, beginning with the
submission of the request and continuing with intensive collaboration post-designation. The
FDA encourages sponsors to submit their request no later than the end-of-Phase-1l meeting to
maximize the program's benefits.[3][5]
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Caption: The FDA Breakthrough Therapy Designation process from request to approval.

Comparison with Other FDA Expedited Programs

The FDA offers several expedited programs, each with distinct criteria and benefits. BTD is
often considered the most intensive, requiring a higher bar of clinical evidence than the Fast

Track program.

Table 3: Comparison of FDA Expedited Programs
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Evidence Required

Program Purpose . . Key Benefits
for Designation
Expedite o o
Preliminary clinical
development for ) All Fast Track
. evidence of L .
drugs with ] benefits, intensive
. substantial ]
Breakthrough evidence of ) FDA guidance,
. improvement on a .
Therapy substantial L senior
. clinically
improvement over L management
] significant .
available therapy. . involvement.[3][9]
endpoint.[5][13]
[3]
Facilitate development  Nonclinical or clinical
for drugs that treat a data demonstrating More frequent FDA
Fast Track serious condition and the potential to meetings, Rolling

fill an unmet medical
need.[8]

address an unmet
need.[3]

Review eligibility.[8]

Accelerated Approval

Allow earlier approval
for drugs that treat
serious conditions and
fill an unmet need
based on a surrogate
endpoint.[1][4]

Data showing an
effect on a surrogate
endpoint reasonably
likely to predict clinical
benefit.[10]

Approval based on
surrogate endpoint,
requires post-
marketing

confirmatory trials.[1]

| Priority Review | Directs attention and resources to evaluating drugs that would be a

significant improvement in safety or effectiveness. | N/A (Granted with NDA/BLA submission) |

FDA action on application within 6 months (vs. 10-12 months standard).[10] |
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Caption: Logical relationships between FDA expedited programs and their core criteria.

Evidentiary Requirements & Experimental Protocol
Examples

To qualify for BTD, a sponsor must provide preliminary clinical evidence suggesting the drug
offers a "substantial improvement" over existing therapies on clinically significant endpoints.[13]
This evidence typically comes from early-stage clinical trials (Phase 1 or 2) and should
demonstrate a clear and positive effect.[5] The FDA recommends submitting the request

around the end-of-Phase-2 meeting.[5]

While full, detailed internal protocols are proprietary, the design and key endpoints of studies
that have successfully supported BTD applications provide a clear framework for the level of

evidence required.
Methodology Example 1: Daraxonrasib in Pancreatic Cancer

e Drug: Daraxonrasib (RMC-6236), an oral, multiselective RAS(ON) inhibitor.
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e Trial: Phase 1/1b RMC-6236-001 (NCT05379985), a single-arm, dose-escalation and dose-
expansion study.[14]

o Patient Population: Adult patients with pretreated, advanced solid tumors harboring specific
RAS mutations. The cohort supporting BTD included patients with second-line metastatic
Pancreatic Ductal Adenocarcinoma (PDAC) and KRAS G12X mutations.[14]

o Methodology: Patients received daily 300-mg doses of daraxonrasib. The study assessed
safety, tolerability, pharmacokinetics, and preliminary clinical activity.[14]

o Endpoints Supporting BTD: The designation was supported by promising safety and efficacy
data, including:

o Median Progression-Free Survival (PFS): 8.8 months in the PDAC cohort.[14]
o Objective Response Rate (ORR): 36% in the KRAS G12X-mutant cohort.[14]
o Disease Control Rate (DCR): 91% in the KRAS G12X-mutant cohort.[14]

Methodology Example 2: Zenocutuzumab-zbco in Cholangiocarcinoma

Drug: Zenocutuzumab-zbco, a monoclonal antibody targeting HER2 and HER3.
e Trial: Phase 2 eNRGy (NCT02912949), a global, multicenter trial.[15][16]

» Patient Population: Adults with advanced unresectable or metastatic cholangiocarcinoma
harboring a neuregulin 1 (NRG1) gene fusion.[15]

¢ Methodology: Patients received 750 mg of zenocutuzumab intravenously every two weeks
until disease progression or unacceptable toxicity. Tumor assessments were performed
every 8 weeks.[16]

» Endpoints Supporting BTD: The designation was based on interim data from 19 evaluable
patients demonstrating:

o Overall Response Rate (ORR): 37%.[15][17]

o Median Duration of Response (DoR): 7.4 months.[15][17]
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o Median Time to Response: 1.9 months.[15][17]

o Clinical Benefit Rate (CBR): 58% (defined as response or stable disease for >24 weeks).
[15][17]

lllustrative Example: Targeting a Core Signhaling
Pathway

Many drugs granted BTD are first-in-class or target novel molecular pathways, representing a
significant scientific advance. For instance, daraxonrasib targets the RAS signaling pathway,
which is frequently mutated in various cancers, including nearly all pancreatic cancer cases.
[14] A deep understanding of these pathways is critical for developing therapies that offer

substantial improvement.
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Caption: Example of a signaling pathway targeted by a Breakthrough Therapy drug.
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Conclusion

The Breakthrough Therapy Designation is a powerful regulatory tool that fosters collaboration
between sponsors and the FDA to accelerate the delivery of highly promising medicines to
patients. For drug development professionals, understanding the program's quantitative
benefits, procedural workflows, and stringent evidentiary requirements is critical. By focusing
on therapies that offer substantial improvements over the standard of care and generating
robust preliminary clinical data, researchers and scientists can effectively leverage this pathway
to transform the treatment landscape for serious diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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